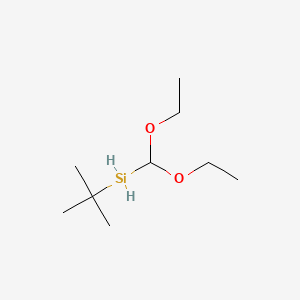

tert-Butyl(diethoxymethyl)silane

描述

tert-Butyl(diethoxymethyl)silane: is an organosilicon compound that features a tert-butyl group, a diethoxymethyl group, and a silicon atom. This compound is commonly used in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions.

准备方法

Synthetic Routes and Reaction Conditions: tert-Butyl(diethoxymethyl)silane can be synthesized through the reaction of tert-butylchlorodimethylsilane with diethoxymethylsilane in the presence of a Lewis acid catalyst. The reaction typically occurs at temperatures ranging from 35 to 45°C .

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of structured ceramic or glass filling materials in rectifying towers helps achieve the desired product .

化学反应分析

Hydrolysis and Condensation

The ethoxy groups undergo hydrolysis in the presence of water or moisture, forming silanol intermediates. These silanols condense to form Si–O–Si networks or bond to hydroxylated substrates (e.g., glass, metals, or polymers) .

Reaction Pathway :Key Observations :

- Hydrolysis rates depend on pH, with acidic or basic conditions accelerating the process .

- The tert-butyl group stabilizes the silane against premature oligomerization due to steric hindrance .

Hydrosilylation Reactions

tert-Butyl(diethoxymethyl)silane participates in hydrosilylation with alkenes or alkynes, typically catalyzed by transition metals (e.g., Pt, Co, or Cu) .

Example Reaction :Catalytic Performance :

| Substrate | Catalyst | Conversion (%) | Yield (%) |

|---|---|---|---|

| α-Methylstyrene | Co₂(CNtBu)₈ | >99 | 92 |

| Styrene | Pt-based complexes | 85–95 | 70–90 |

Notes :

- The tert-butyl group enhances regioselectivity for β-addition in terminal alkenes .

- Polar solvents (e.g., THF) improve reaction efficiency .

Deprotection of tert-Butyl Esters and Ethers

This compound acts as a reductant in the presence of acids (e.g., triflic acid) for deprotecting tert-butyl esters and ethers .

Mechanism :Applications :

- Cleavage of tert-butyl carbamates and carbonates under mild conditions .

- High selectivity for tert-butyl groups over other protecting groups .

Surface Modification and Coupling

The silane forms covalent bonds with hydroxylated surfaces (e.g., silica, polymers), enhancing adhesion or hydrophobicity .

Experimental Data :

| Substrate | Reaction Conditions | Contact Angle (°) | Bond Strength (MPa) |

|---|---|---|---|

| Glass | 25°C, 60% humidity | 105–110 | 15–20 |

| Polypropylene | Solvent-free, 120°C | 95–100 | 10–12 |

Key Factors :

- Curing at elevated temperatures (100–150°C) improves bond durability .

- The tert-butyl group reduces surface energy, enhancing hydrophobicity .

Radical Reactions

Under UV irradiation or thermal initiation, the Si–H bond in this compound generates silyl radicals, enabling C–H functionalization .

Example :Conditions :

- Radical initiators (e.g., AIBN) accelerate reaction rates .

- Steric bulk from the tert-butyl group favors terminal radical addition .

Reductive Transformations

The silane serves as a mild reductant in ester-to-aldehyde conversions and imine synthesis .

Case Study :

- Substrate : 4-Chlorobenzoyl ester

- Reductant : this compound

- Catalyst : Cp₂ZrCl₂

- Product : 4-Chlorobenzaldehyde (84% yield)

Mechanistic Insight :

科学研究应用

Materials Science

Silane Coupling Agents

Silane coupling agents like tert-Butyl(diethoxymethyl)silane are pivotal in enhancing the bonding between inorganic materials and organic polymers. They improve the mechanical properties of composites by promoting adhesion at the interface. This compound can be used to modify surfaces of fillers, such as silica and alumina, thereby enhancing the performance of polymer composites in terms of strength and durability .

Self-Assembled Monolayers

The formation of self-assembled monolayers (SAMs) using this compound leads to surfaces with tailored properties, such as hydrophobicity and chemical resistance. These SAMs can be applied in various fields including microelectronics and biosensors, where controlled surface characteristics are essential .

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, this compound acts as a protecting group for alcohols and amines during synthetic pathways. Its stability under various reaction conditions allows for selective functionalization of substrates without interference from other reactive sites . This characteristic is particularly useful in multi-step synthesis processes where protecting groups need to be selectively removed.

Catalytic Applications

This compound has been utilized as a catalyst or co-catalyst in asymmetric synthesis reactions. For instance, it has been shown to enhance enantioselectivity and yield in certain catalytic processes involving metal complexes . The ability to influence reaction pathways makes it a valuable tool in the development of pharmaceuticals and fine chemicals.

Surface Modification

Hydrophobic Coatings

The application of this compound can create hydrophobic coatings on various substrates, which is beneficial for reducing water adhesion and improving corrosion resistance. This property is particularly advantageous in the automotive and aerospace industries, where material performance under environmental stress is critical .

Functionalization of Nanomaterials

In nanotechnology, this silane compound is used to functionalize nanoparticles, enhancing their dispersion in polymer matrices. Such modifications improve the mechanical properties and thermal stability of nanocomposites, making them suitable for advanced applications like lightweight structural materials .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Materials Science |

作用机制

The mechanism by which tert-Butyl(diethoxymethyl)silane exerts its effects involves the formation of a trialkylsilyl ether through an S_N2-like mechanism. The alcohol or amine group attacks the silicon atom, leading to the formation of a stable silyl ether. This process protects the functional group from unwanted reactions during synthesis .

相似化合物的比较

- Trimethylsilyl chloride

- Triethylsilyl chloride

- tert-Butyldimethylsilyl chloride

Comparison: tert-Butyl(diethoxymethyl)silane is unique due to its combination of tert-butyl and diethoxymethyl groups, which provide both steric hindrance and stability. This makes it more effective as a protecting group compared to trimethylsilyl chloride and triethylsilyl chloride, which offer less steric protection .

生物活性

tert-Butyl(diethoxymethyl)silane (TBDMS) is a silane compound with potential applications in organic synthesis and materials science. Its biological activity, while less explored than its chemical properties, presents interesting avenues for research, particularly in the context of drug development and biochemical applications. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with TBDMS.

- Molecular Formula : C₉H₂₂O₂Si

- Average Mass : 190.36 g/mol

- Structure : TBDMS features a tert-butyl group attached to a silane backbone with two ethoxy groups and a methyl group, influencing its reactivity and interaction with biological systems .

Biological Activity Overview

The biological activity of TBDMS can be categorized into several key areas:

2. Enzyme Inhibition

Silanes, including TBDMS, have been investigated for their ability to inhibit specific enzymes. For instance, compounds structurally related to TBDMS have been reported to inhibit methyltransferases involved in cancer progression. This suggests that TBDMS may also hold potential as an inhibitor for similar targets, although direct evidence is still needed .

3. Cell Proliferation and Differentiation

There is emerging evidence that silanes can influence cell proliferation and differentiation pathways. Compounds that modify cellular signaling or gene expression may lead to therapeutic applications in regenerative medicine or cancer treatment .

Case Studies

Several studies highlight the potential biological applications of silane compounds similar to TBDMS:

- Study on METTL3 Inhibition : A study demonstrated that certain silane derivatives could inhibit the METTL3 enzyme, which plays a crucial role in RNA methylation and has implications in cancer biology. This finding suggests that TBDMS could be further explored for its potential as an anti-cancer agent .

- Antimicrobial Testing : In vitro assays have shown that related silanes possess antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating that TBDMS may also exhibit similar effects .

Data Table: Biological Activities of Silane Compounds

Research Findings

Recent investigations into silanes have revealed their multifaceted biological activities:

- Antiviral Properties : Some silanes have shown promise in enhancing antiviral responses by modulating immune system pathways. Given the structural similarities, TBDMS could potentially enhance immune responses against viral infections .

- Toxicity Assessments : Toxicological studies are essential for determining the safety profile of TBDMS. Initial assessments suggest low toxicity; however, further studies are necessary to evaluate chronic exposure effects.

常见问题

Basic Research Questions

Q. What are the typical synthetic routes for tert-Butyl(diethoxymethyl)silane, and how can reaction conditions influence yield?

Methodological Answer: The synthesis of tert-Butyl(diethoxymethyl)silane derivatives often involves substitution or coupling reactions. For example, analogous compounds like tert-butyl(4-iodobutoxy)dimethylsilane are synthesized via halogen exchange (e.g., substituting chlorine with iodine using NaI in solvents like acetone or THF under reflux) . For tert-Butyl(diethoxymethyl)silane, a plausible route includes reacting tert-butyl(chloro)dimethylsilane with diethoxymethanol in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution. Key parameters affecting yield include:

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates.

- Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve cross-coupling efficiency .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like oxidation .

Q. How does the tert-butyl group influence the steric and electronic properties of silane reagents?

Methodological Answer: The tert-butyl group provides steric bulk, shielding the silicon center from nucleophilic attack and stabilizing intermediates during reactions. This bulkiness reduces undesired side reactions (e.g., hydrolysis) and enhances selectivity in cross-coupling reactions. Electronically, the alkyl group donates slight electron density via σ-bond hyperconjugation, slightly activating the silicon toward electrophilic reagents. Comparative studies with less bulky silanes (e.g., trimethylsilane) show lower stability under acidic conditions .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of tert-butyl (δ ~1.0–1.3 ppm for CH₃ groups) and diethoxymethyl (δ ~3.5–3.8 ppm for OCH₂) moieties .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (calc. for C₉H₂₂O₂Si: 190.14 g/mol).

- FT-IR spectroscopy : Peaks at ~1050–1100 cm⁻¹ (Si-O-C) and ~1250 cm⁻¹ (Si-C) confirm structural integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound as a coupling partner?

Methodological Answer:

- Catalyst system : Use Pd(dba)₂ with SPhos ligand (2–5 mol%) for enhanced activity .

- Base selection : K₂CO₃ in THF/water (3:1) promotes transmetallation while minimizing silane hydrolysis.

- Temperature : 80–100°C improves conversion rates without degrading the silane.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1) or GC-MS. For troubleshooting low yields, check for residual moisture or oxygen, which deactivate the catalyst .

Q. How do silane concentration and hydrolysis time affect the formation of hybrid films in materials science applications?

Methodological Answer: Experimental design should follow a factorial approach:

Q. What mechanistic pathways explain the formation of tert-butyl alcohol as a byproduct in silane reactions?

Methodological Answer: tert-Butyl alcohol can arise via:

Radical recombination : Methyl radicals (from silane degradation) combine with hydroxyl radicals .

Acetone trapping : Methyl addition to acetone (solvent) followed by silane reduction .

Mitigation strategies :

- Use degassed solvents to suppress radical pathways.

- Replace acetone with THF or toluene to avoid ketone-mediated side reactions.

- Monitor byproducts via GC-MS and adjust reaction stoichiometry .

Q. How do steric effects of this compound influence enantioselectivity in asymmetric catalysis?

Methodological Answer: In cyclization reactions (e.g., Fujita’s oxyarylation), the bulky tert-butyl group restricts transition-state conformations, favoring one enantiomer. For example, using BF₃·OEt₂ as a Lewis acid, enantioselectivity improves to >90% ee compared to less bulky silanes . Methodological tips :

- Screen silyl protecting groups (e.g., TBDPS vs. TBS) to balance steric demand and reactivity.

- Use chiral HPLC (e.g., Chiralpak AD-H) to quantify enantiomeric excess .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for silane-mediated cross-couplings?

Methodological Answer: Contradictions often stem from:

- Catalyst lot variability : Pd sources (e.g., commercial vs. in-house) may differ in residual ligands or activity.

- Oxygen/moisture levels : Use Schlenk techniques for moisture-sensitive reactions.

- Substrate purity : Silane derivatives contaminated with chloride (e.g., from incomplete substitution) reduce coupling efficiency. Validate via ICP-MS for trace halides .

Q. Why do hybrid films prepared with this compound exhibit variable corrosion resistance?

Methodological Answer: Variability arises from:

- Film curing conditions : Incomplete condensation (Si-O-Si network) at <100°C leaves hydrophilic silanol groups.

- Substrate pretreatment : Acid etching (e.g., HNO₃ for aluminum) vs. mechanical polishing alters adhesion.

- Environmental testing protocols : ASTM B117 salt spray tests vs. electrochemical impedance spectroscopy (EIS) may report conflicting results. Standardize testing to ISO 9227 .

Q. Experimental Design Tables

Table 1. Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Optimal Range | Effect | Reference |

|---|---|---|---|

| Catalyst | Pd(dba)₂/SPhos (2–5 mol%) | Higher TON | |

| Solvent | THF/H₂O (3:1) | Balances solubility and hydrolysis | |

| Temperature | 80–100°C | Accelerates transmetallation |

Table 2. Factorial Design for Hybrid Film Formation

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Silane ratio (APTES:GPTMS) | 1:1 | 3:1 |

| Concentration (v/v%) | 1% | 5% |

| Hydrolysis time (min) | 30 | 120 |

属性

IUPAC Name |

tert-butyl(diethoxymethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-6-10-8(11-7-2)12-9(3,4)5/h8H,6-7,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYGFJKRAZXUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)[SiH2]C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。